molecular formula C11H13NO4 B13535910 2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid

2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid

Cat. No.: B13535910
M. Wt: 223.22 g/mol
InChI Key: CIZOHJWOTNZLRY-UHFFFAOYSA-N
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Description

2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid is a compound of interest in biochemical research. It is known for its unique structure, which includes a benzofuran ring fused with an amino acid backbone. This compound is utilized in various scientific applications due to its potential biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid typically involves the reaction of benzofuran derivatives with amino acids under controlled conditions. One common method involves the use of catalytic and non-catalytic processes to achieve the desired product. For instance, benzofuran derivatives can be synthesized by reacting 1-(1-benzofuran-2-yl)-2-bromoethanone with thiourea, followed by further reactions with aromatic aldehydes to produce Schiff bases. These bases, when treated with thioacetic acid and catalytic ZnCl2, yield thiazolidinone derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of palladium-catalyzed reactions, such as Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization, showcases the versatility in synthesizing benzofuran-containing compounds.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid is used in various scientific research applications, including:

    Chemistry: It is used for fluorescent derivatization of amino acids, enhancing their detection and analysis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the synthesis of biologically active molecules and pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of biochemical pathways, influencing processes such as enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(benzofuran-3-yl)propanoic acid: Similar structure but lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.

    Cinnabarinic acid: Another benzofuran derivative with distinct biological activity, used as a modulator of immune response.

Uniqueness

2-Amino-3-(2,3-dihydrobenzofuran-5-yl)-3-hydroxypropanoic acid is unique due to its combination of a benzofuran ring with an amino acid backbone and a hydroxyl group. This structure provides it with distinct chemical reactivity and potential biological activity, making it valuable in various scientific research applications.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

2-amino-3-(2,3-dihydro-1-benzofuran-5-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C11H13NO4/c12-9(11(14)15)10(13)7-1-2-8-6(5-7)3-4-16-8/h1-2,5,9-10,13H,3-4,12H2,(H,14,15)

InChI Key

CIZOHJWOTNZLRY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C(C(=O)O)N)O

Origin of Product

United States

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